Biotin phosphoramidite (hydroxyprolinol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

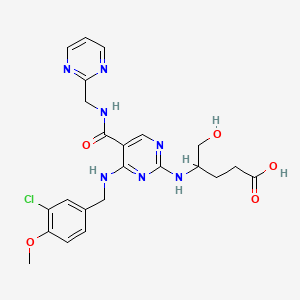

Non-nucleosidic modifier reagent for the synthesis of biotinylated oligos based on a hydroxyprolinol core. This phosphoramidite contains a dimethoxytrityl protective group for the purification of the resulting oligos on C18 cartridges, and reverse phase HPLC. This modifier reagent can be used to introduce biotin onto 5'-position, 3'-position (using universal CPG), and internal oligo sites.

Aplicaciones Científicas De Investigación

Synthesis of Modified Oligonucleotides

Biotin phosphoramidite (hydroxyprolinol) is primarily used in the synthesis of modified oligonucleotides. Tatulchenkov et al. (2017) described the creation of phosphoramidite reagents and solid-phase supports based on hydroxyprolinol for incorporating biotin and other groups into oligonucleotides. This method allows for the modification of the oligonucleotide chain at various positions, demonstrating the versatility of biotin phosphoramidite in nucleic acid research (Tatulchenkov et al., 2017).

Long Tethering Arms in Oligonucleotides

Another significant application is the development of biotin-labeled oligonucleotides with exceptionally long tethering arms. Morocho et al. (2005) synthesized novel biotin phosphoramidites with tethering arms varying in length, which are highly stable and ideal for producing biotin-labeled oligonucleotides. These long tethering arms enhance the efficiency of biotinylated primers in genomic sequencing and capturing Sanger fragment pools (Morocho et al., 2005).

Reversible Biotinylation for Oligonucleotide Labeling

Fang and Bergstrom (2003) developed a reversible biotinylation phosphoramidite for the efficient labeling, purification, and phosphorylation of synthetic oligonucleotides. This method leverages the stability of the biotin-DNA linkage for straightforward attachment to microspheres and subsequent purification (Fang & Bergstrom, 2003).

Photocleavable Biotin Phosphoramidite

Olejnik et al. (1996) reported a photocleavable biotin phosphoramidite, which provides a method for purification and phosphorylation of oligonucleotides. This reagent introduces a biotin label that can be cleaved with light, allowing for the release of purified, phosphorylated oligonucleotides, useful in various molecular biology applications (Olejnik et al., 1996).

Enhanced Sensitivity in Hybridization Studies

Cook et al. (1988) explored the use of biotin phosphoramidite in enhancing the sensitivity of hybridization-detection studies. They synthesized oligonucleotides with biotin-dUMP residues at different positions, observing that the position of biotin labels significantly affects the effectiveness of oligonucleotide probes (Cook et al., 1988).

Affinity Purification and Phosphorylation

Fang and Bergstrom (2003) also developed a fluoride-cleavable phosphoramidite for biotinylation, which efficiently attaches biotin to the 5'-end of DNA. This method enables the affinity purification of synthetic DNA and subsequent release of high-quality unmodified DNA (Fang & Bergstrom, 2003).

Propiedades

Nombre del producto |

Biotin phosphoramidite (hydroxyprolinol) |

|---|---|

Fórmula molecular |

C51H71N6O8PS |

Peso molecular |

959.18 |

Nombre IUPAC |

N/A |

SMILES |

O=C(CCCCCNC(CCCC[C@H]1[C@](NC(N2)=O)([H])[C@]2([H])CS1)=O)N3[C@@H](C[C@@H](OP(N(C(C)C)C(C)C)OCCC#N)C3)CO[M]([3H])[2H] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Biotin phosphoramidite, hydroxyprolinol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)